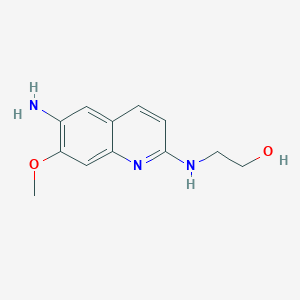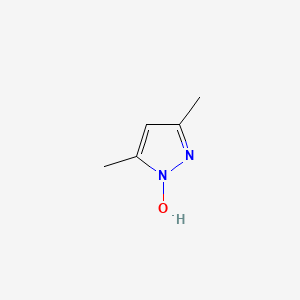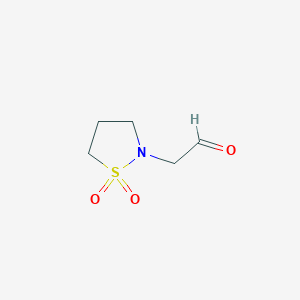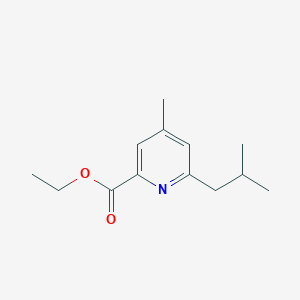
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester is an organic compound that belongs to the class of pyridine carboxylic acid esters. This compound is characterized by its pyridine ring substituted with an isobutyl group at the 6-position, a methyl group at the 4-position, and an ethyl ester group at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester typically involves the esterification of 6-Isobutyl-4-methyl-pyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-Isobutyl-4-methyl-pyridine-2-carboxylic acid.
Reduction: Formation of 6-Isobutyl-4-methyl-pyridine-2-carbinol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active carboxylic acid, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the isobutyl group.
4-Methyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the isobutyl group at the 6-position.
6-Isobutyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the methyl group at the 4-position.
Uniqueness
The presence of both the isobutyl and methyl groups in 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester imparts unique chemical and physical properties, making it distinct from other similar compounds. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, thereby enhancing its utility in various applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 4-methyl-6-(2-methylpropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-13(15)12-8-10(4)7-11(14-12)6-9(2)3/h7-9H,5-6H2,1-4H3 |
InChI Key |
KXYRYYJNONAJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)CC(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
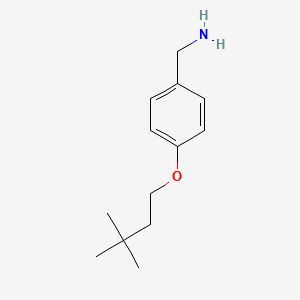
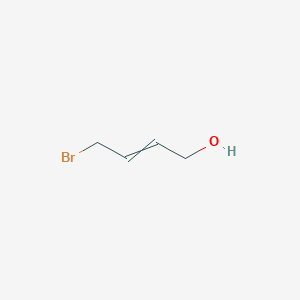
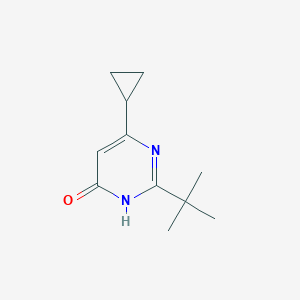
![5-Acetyl-2-[4-(trifluoromethyl)phenyl]furan](/img/structure/B8507297.png)
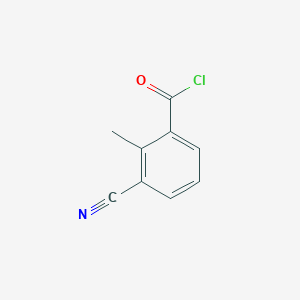
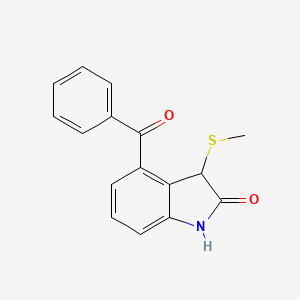
![N-[methyl] N-[methoxy] 3,4-diaminobenzamide](/img/structure/B8507335.png)
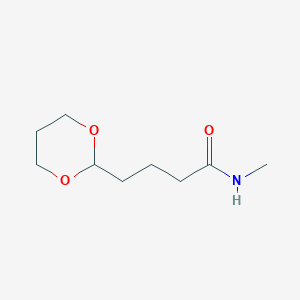
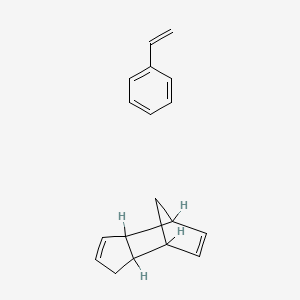
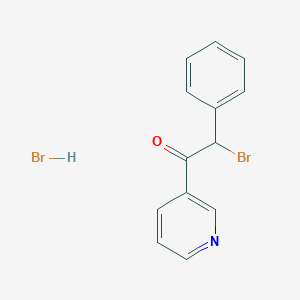
![2-(4-Methoxycyclohexyl)benzo[d]thiazole](/img/structure/B8507373.png)
